N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-14(22-10(2)17-9)15(21)16-7-8-19-13(20)6-5-12(18-19)11-3-4-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOIXMFLWKMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Thiazole Ring: The thiazole ring is usually constructed through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the thiazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazinone and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The pyridazinone and thiazole rings could facilitate binding to active sites, while the cyclopropyl group might enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Carboxamide Derivatives
Dasatinib (BMS-354825)
- Structure : Contains a thiazole-5-carboxamide linked to a pyrimidine-piperazine system.
- Biological Activity : Tyrosine kinase inhibitor (targets BCR-ABL, SRC kinases), approved for leukemia treatment.
- Synthesis : Multi-step process involving NaH-mediated coupling of pyrimidine intermediates and amide protection/deprotection .
- Key Difference: The target compound replaces Dasatinib’s pyrimidine-piperazine with a pyridazinone-ethyl group. This substitution may alter solubility and kinase selectivity.
BP 27384 ()
- Structure: N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide.
- Biological Activity : Kinase inhibition (structural similarity to Dasatinib).
- Key Difference: The target compound uses a cyclopropyl-pyridazinone instead of BP 27384’s chloro-methylphenyl and hydroxyethyl-piperazine groups. This likely reduces electrophilic reactivity and improves metabolic stability.
Heterocyclic Amides with Bioactive Moieties
N-(9,10-Dioxoanthracen-1-yl)-2-(R-thio)acetamide ()
- Structure : Anthracene-thioacetamide hybrid.
- Biological Activity : Antioxidant and antiplatelet effects.
- Key Difference: The target compound’s thiazole-carboxamide and pyridazinone system may offer different redox properties compared to the anthracene-thioacetamide’s conjugated quinone system .
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide ()
- Structure : Pyrazole-thiadiazine amide.
- Key Difference: The thiadiazine ring in this analog contrasts with the target’s pyridazinone, which may influence ring strain and hydrogen-bonding capacity.
Comparative Data Table
Research Findings and Implications
- Structural Advantages of Target Compound: The cyclopropyl group may reduce oxidative metabolism compared to chlorinated analogs (e.g., BP 27384) . The pyridazinone-ethyl linker could enhance binding to flat, hydrophobic enzyme pockets (e.g., kinases) compared to anthracene-based systems .
- Synthetic Feasibility : Methods from (HOBt/EDC coupling) and (NaH-mediated steps) are applicable to the target’s synthesis, though cyclopropane introduction may require specialized reagents.
- Limitations : Direct biological data for the target compound are absent in the provided evidence; assumptions are based on structural analogs.
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a thiazole core substituted with a pyridazinone moiety. Its molecular formula is C18H22N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The cyclopropyl group and the thiazole ring contribute to its distinctive biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
- Modulation of NF-κB Pathway : It affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for regulating immune response and cell survival.
Antitumor Effects
Recent studies have indicated that this compound exhibits significant antitumor activity. It induces G1 cell cycle arrest and apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines.
- Results : It demonstrated moderate cytotoxicity with an IC50 value indicative of its potential as an anticancer agent.
Case Studies
- In Vitro Studies : A study reported that the compound effectively inhibited tumor growth in vitro by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and subsequent DNA fragmentation.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Induces G1 phase arrest and apoptosis | |
| Enzyme Inhibition | Inhibits COX enzymes | |
| NF-κB Modulation | Alters immune response pathways |
Pharmacological Properties
The pharmacokinetic profile of this compound suggests good bioavailability and moderate metabolic stability. Further research is needed to fully elucidate its pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
